molecular formula C9H10N2O2S B13259143 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B13259143
M. Wt: 210.26 g/mol
InChI Key: INBVYAVUURUFFZ-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide is an organic compound that features a cyanomethyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with cyanomethylating agents under controlled conditions. One common method involves the use of cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanomethyl group into other functional groups such as amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications includes its use in the development of drugs for treating various diseases.

    Industry: In industrial applications, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and thus reducing enzyme activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide is unique due to its combination of a cyanomethyl group and a sulfonamide group attached to a benzene ring. This structural arrangement imparts specific reactivity and stability, making it distinct from other compounds with similar functional groups.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-(cyanomethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-11-14(12,13)9-4-2-3-8(7-9)5-6-10/h2-4,7,11H,5H2,1H3

InChI Key

INBVYAVUURUFFZ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)CC#N

Origin of Product

United States

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